Naphthalen-2-yl propan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl propan-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring attached to a propan-2-ylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl propan-2-ylcarbamate typically involves the reaction of naphthalen-2-ylamine with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalen-2-yl propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: this compound oxide.
Reduction: Naphthalen-2-yl propan-2-ylamine.
Substitution: this compound derivatives with various substituents on the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl propan-2-ylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of naphthalen-2-yl propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective effects, the compound has been shown to modulate inflammation, scavenge free radicals, and ameliorate oxidative stress. It upregulates antioxidant enzymes such as superoxide dismutase and catalase, and downregulates pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Naphthalen-2-yl propan-2-ylcarbamate can be compared with other similar compounds, such as:
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have shown promising antibacterial and antimycobacterial activity.
Naphthalen-2-yl propanamide derivatives: These derivatives have demonstrated potent antibacterial activity against various bacterial strains.
Uniqueness: this compound is unique due to its specific combination of a naphthalene ring and a propan-2-ylcarbamate group, which imparts distinct chemical and biological properties. Its potential neuroprotective effects and antimicrobial activity make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
61382-89-6 |
---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
naphthalen-2-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H15NO2/c1-10(2)15-14(16)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16) |
InChI-Schlüssel |
HELOWVHNYICVKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.